molecular formula C14H9NO5 B6396959 3-(3-Formylphenyl)-5-nitrobenzoic acid CAS No. 1261929-38-7

3-(3-Formylphenyl)-5-nitrobenzoic acid

Cat. No.: B6396959
CAS No.: 1261929-38-7
M. Wt: 271.22 g/mol
InChI Key: XAEFTYHXXQYHOD-UHFFFAOYSA-N
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Description

3-(3-Formylphenyl)-5-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a nitro group at the 5-position and a 3-formylphenyl moiety at the 3-position.

Properties

IUPAC Name

3-(3-formylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-8-9-2-1-3-10(4-9)11-5-12(14(17)18)7-13(6-11)15(19)20/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEFTYHXXQYHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688892
Record name 3'-Formyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-38-7
Record name 3'-Formyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Formylphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by a formylation reaction to attach the formyl group to the aromatic ring. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and specific catalysts to facilitate the nitration and formylation processes.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Formylphenyl)-5-nitrobenzoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Formylphenyl)-5-nitrobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-(3-Carboxyphenyl)-5-nitrobenzoic acid.

    Reduction: 3-(3-Formylphenyl)-5-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-Formylphenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(3-Formylphenyl)-5-nitrobenzoic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive formyl and nitro groups. These groups can interact with different molecular targets, such as enzymes and receptors, leading to changes in their activity and function. The pathways involved often include redox reactions and electrophilic aromatic substitution.

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Physical State Storage Conditions Sensitivities Reference
3-(3-Formylphenyl)-5-nitrobenzoic acid C₁₄H₉NO₅ 283.23* 5-NO₂, 3-(3-CHO-phenyl) Not reported Not reported Likely irritant -
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid C₁₄H₈FNO₆ 305.21 5-NO₂, 3-(3-COOH-5-F-phenyl) White-yellow crystal 2–8°C IRRITANT
3-(4-Methylthiophenyl)-5-nitrobenzoic acid C₁₄H₁₁NO₄S 289.31 5-NO₂, 4-(methylthio)phenyl Not reported Room temperature Not reported
3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid C₁₄H₁₁ClNO₅ 308.70 5-NO₂, 2-Cl, 5-OCH₃ Solid Not reported Not reported
2-{[3-(Decyloxy)benzoyl]amino}-5-nitrobenzoic acid C₂₄H₃₀N₂O₆ 442.51 5-NO₂, decyloxy-linked benzamide Not reported Not reported Not reported

Key Observations :

  • Electron-withdrawing groups: The nitro (-NO₂) group is common across analogs, enhancing acidity and directing electrophilic substitution. The formyl group in the target compound offers unique reactivity for condensation reactions compared to carboxy (-COOH) or methylthio (-SMe) groups .
  • Solubility : Long alkyl chains (e.g., decyloxy in ) improve lipophilicity, whereas polar groups (e.g., -COOH in ) enhance water solubility. The formyl group may balance moderate polarity.
  • Stability : Fluorine and nitro substituents (e.g., ) increase thermal stability but may confer sensitivity to light or moisture.

Comparison with Target Compound :

  • The formyl group in 3-(3-formylphenyl)-5-nitrobenzoic acid may enable covalent binding to biological targets (e.g., via Schiff base formation with lysine residues), differing from non-covalent interactions seen in sulfonamides or xanthones .
  • Fluorinated analogs (e.g., ) exhibit enhanced bioavailability, suggesting that the target compound’s formyl group could be modified to fluorine for improved pharmacokinetics.

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